2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one
Description
2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one is a synthetic benzofuran-3-one derivative characterized by a fused bicyclic structure. The compound features a 6-hydroxy group on the benzofuran core and a 3,4-dichlorophenylmethylene substituent at the 2-position.
Properties
IUPAC Name |
(2E)-2-[(3,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O3/c16-11-4-1-8(5-12(11)17)6-14-15(19)10-3-2-9(18)7-13(10)20-14/h1-7,18H/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOVNTHJZSHTTR-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 6-hydroxybenzo[b]furan-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the dichlorophenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one exhibit significant anticancer properties. For instance, studies on benzofuran derivatives have shown that they can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. These compounds may interact with cellular pathways involved in cancer progression, making them potential candidates for drug development against cancers such as breast and lung cancer.
Antimicrobial Properties
Another notable application is the antimicrobial activity demonstrated by this compound. In vitro studies have shown effectiveness against a range of bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Neuroprotective Effects
Recent investigations have suggested that benzofuran derivatives could possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier and its antioxidant properties may contribute to its protective effects on neuronal cells.
Environmental Science Applications
Toxicological Assessments
In environmental toxicology, 2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one has been evaluated for its ecotoxicological impacts. Studies have focused on its effects on aquatic organisms, revealing that high concentrations can lead to significant toxicity in species such as Daphnia magna and various algae. These findings are crucial for assessing the environmental risks associated with the compound's use in industrial applications.
| Organism | Endpoint | Concentration (mg/L) | Reference |
|---|---|---|---|
| Daphnia magna | 48-hr EC50 | 0.250 | MITI/Japan, 1991 |
| Selenastrum capricornutum | 96-hr EC50 | 1.82 | OECD Test Guidelines |
Materials Science Applications
Polymer Chemistry
The compound is also being explored in polymer chemistry for its potential use as a building block in synthesizing novel polymers with enhanced properties. Its unique structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength.
Photovoltaic Materials
In the field of renewable energy, research is underway to investigate the use of benzofuran derivatives in organic photovoltaic cells. These materials could improve the efficiency of solar cells by enhancing charge transport and light absorption capabilities.
Case Studies
-
Anticancer Research Study
A study published in Journal of Medicinal Chemistry highlighted the synthesis of various benzofuran derivatives, including 2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one, which showed promising results in inhibiting tumor growth in animal models. -
Ecotoxicological Impact Assessment
An assessment conducted by MITI/Japan evaluated the impact of this compound on aquatic ecosystems. The study found significant adverse effects on Daphnia magna at concentrations exceeding 0.250 mg/L, emphasizing the need for careful handling and regulation. -
Polymer Development Project
Researchers at a leading materials science institute reported successful incorporation of benzofuran derivatives into polymer matrices, resulting in materials with improved thermal and mechanical properties suitable for aerospace applications.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the electron transport chain in photosynthetic organisms, thereby inhibiting their growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs identified in the evidence, focusing on core frameworks, substituents, and inferred properties.
Methazole (2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione)
- Core Structure : Methazole contains an oxadiazolidine-dione ring, distinct from the benzofuran-3-one system in the target compound .
- Substituents: Both compounds share a 3,4-dichlorophenyl group, which is associated with herbicidal activity in methazole . However, the methyl group on methazole’s heterocyclic core may enhance stability compared to the hydroxy-substituted benzofuranone.
- Inferred Bioactivity : Methazole’s herbicidal properties suggest that the dichlorophenyl group contributes to target binding, a feature that might extend to the benzofuran-3-one derivative.
2-[4,6-Dihydroxy-2-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-6-hydroxybenzofuran-3-one
- Core Structure : This compound shares the benzofuran-3-one core with the target molecule .
- Substituents : Unlike the dichlorophenylmethylene group, this analog has dihydroxy, methoxy, and prenyl substituents. These polar groups likely increase water solubility compared to the hydrophobic dichlorophenyl group in the target compound.
- Inferred Physicochemical Properties : The prenyl chain may enhance membrane permeability, whereas the dichlorophenyl group in the target compound could improve lipophilicity and receptor affinity.
Structural and Functional Comparison Table
Research Implications and Limitations
However, the absence of direct pharmacological data necessitates further studies to validate its efficacy, toxicity, and metabolic pathways. Structural analogs from the evidence provide a framework for hypothesizing its behavior but cannot replace empirical analysis.
Biological Activity
The compound 2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one , also known by its CAS number 620545-98-4, belongs to the class of benzo[b]furan derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including case studies and relevant data tables.
Chemical Structure
The molecular structure of 2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one can be represented as follows:
Structural Features
- Dichlorophenyl Group : The presence of the 3,4-dichlorophenyl group enhances the compound's lipophilicity and may contribute to its biological activity.
- Hydroxy Group : The hydroxy group at position 6 is crucial for potential hydrogen bonding and reactivity with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one.
- Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. It has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- Case Study : A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated:
- Broad-Spectrum Activity : It has exhibited activity against a range of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.
- Case Study : In a study assessing its efficacy against Staphylococcus aureus and Candida albicans, the compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antimicrobial activity.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Antimicrobial | Staphylococcus aureus | 32 | |
| Antimicrobial | Candida albicans | 64 |
Interaction with Biological Targets
The biological activity of 2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one may involve interactions with specific proteins or enzymes:
- Enzyme Inhibition : Studies suggest that this compound can inhibit certain enzymes involved in cancer progression and microbial metabolism.
- DNA Binding : Preliminary findings indicate that it may bind to DNA, disrupting replication processes in cancer cells.
Toxicity Profile
While exploring its therapeutic potential, it is essential to consider the toxicity associated with this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
